molecular formula C11H14ClNO B13633596 2-Chloro-N-((S)-1-phenylethyl)propanamide CAS No. 596807-99-7

2-Chloro-N-((S)-1-phenylethyl)propanamide

Cat. No.: B13633596
CAS No.: 596807-99-7
M. Wt: 211.69 g/mol
InChI Key: QSGXOZATHLLEEQ-GKAPJAKFSA-N
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Description

2-Chloro-N-((S)-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-((S)-1-phenylethyl)propanamide is unique due to its specific stereochemistry and the presence of both a chloro group and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

596807-99-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1

InChI Key

QSGXOZATHLLEEQ-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl

Origin of Product

United States

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